Kalopanaxsaponin G

Description

Contextualization within Natural Product Saponin (B1150181) Research

Kalopanaxsaponin G belongs to the oleanane-type triterpenoid (B12794562) saponins (B1172615), a large and structurally diverse class of natural products. thieme-connect.com Saponins, in general, are glycosides of steroids or triterpenes and are known for their wide range of biological activities. nih.govmdpi.com These compounds are found in a variety of plants, and many have been investigated for their pharmacological potential. mdpi.com

This compound is specifically an ester glycoside of oleanolic acid and is isolated from the bark of Kalopanax pictus (also known as Kalopanax septemlobus), a plant used in traditional medicine. medchemexpress.comacademicjournals.org It is structurally related to other saponins found in the same plant, such as Kalopanaxsaponin A, B, and H. vulcanchem.combiomolther.org The structural diversity of saponins, including the nature of the aglycone and the number and type of sugar moieties, is a key determinant of their biological effects. nih.gov Research into compounds like this compound contributes to the broader understanding of structure-activity relationships within the saponin class.

Overview of this compound Significance in Preclinical Biological Investigations

While research specifically on this compound is more limited compared to its analogue, Kalopanaxsaponin A, the existing preclinical data for related kalopanaxsaponins highlight the potential significance of this compound class. Preclinical studies on various kalopanaxsaponins have revealed a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. biomolther.orgmdpi.comfrontiersin.org

For instance, Kalopanaxsaponin A has demonstrated anti-inflammatory effects by inhibiting key inflammatory pathways. nih.gov It has also shown anti-tumor activity in various cancer cell lines and in vivo models. mdpi.comresearchgate.netnih.gov Furthermore, neuroprotective effects of kalopanaxsaponins have been observed, suggesting potential applications in neurodegenerative diseases. mdpi.comresearchgate.net The investigation of this compound is significant as it helps to elucidate whether these observed activities are a common feature of this saponin family and to what extent the specific structure of this compound contributes to these effects.

Current Research Landscape and Identified Knowledge Gaps in this compound Studies

The current research landscape for this compound is still in its early stages. Much of the available information is in the context of phytochemical analyses of Kalopanax pictus, where it is identified as a constituent. thieme-connect.comacademicjournals.org There is a notable gap in the literature regarding dedicated studies on the specific biological activities of purified this compound.

Key knowledge gaps include:

Lack of extensive in vitro and in vivo studies: While related saponins have been studied for various biological effects, there is a scarcity of published research focusing solely on the anti-inflammatory, anticancer, or neuroprotective properties of this compound.

Mechanism of action: For the biological activities that have been reported for the broader class of kalopanaxsaponins, the precise molecular mechanisms of this compound remain largely unexplored.

Comparative studies: There is a need for direct comparative studies between this compound and other related saponins like Kalopanaxsaponin A and B to understand the influence of minor structural differences on their biological potency and selectivity.

Pharmacokinetic profile: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is not readily available. Such studies are crucial for evaluating its potential as a therapeutic agent.

Addressing these knowledge gaps through targeted research will be essential to fully understand the potential of this compound.

Properties

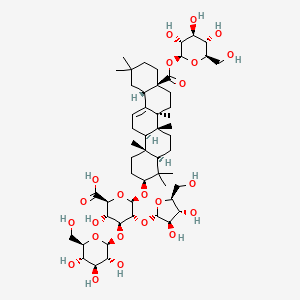

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H84O23/c1-48(2)14-16-53(47(68)76-45-37(64)34(61)31(58)25(20-55)71-45)17-15-51(6)22(23(53)18-48)8-9-28-50(5)12-11-29(49(3,4)27(50)10-13-52(28,51)7)72-46-41(75-43-35(62)32(59)26(21-56)70-43)39(38(65)40(74-46)42(66)67)73-44-36(63)33(60)30(57)24(19-54)69-44/h8,23-41,43-46,54-65H,9-21H2,1-7H3,(H,66,67)/t23-,24+,25+,26-,27-,28+,29-,30+,31+,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,43-,44-,45-,46+,50-,51+,52+,53-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCPOXQNXGREHK-UMXFEUBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(O8)CO)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H84O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801100893 | |

| Record name | (3β)-28-(β-D-Glucopyranosyloxy)-28-oxoolean-12-en-3-yl O-α-L-arabinofuranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1089.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171370-50-6 | |

| Record name | (3β)-28-(β-D-Glucopyranosyloxy)-28-oxoolean-12-en-3-yl O-α-L-arabinofuranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranosiduronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171370-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β)-28-(β-D-Glucopyranosyloxy)-28-oxoolean-12-en-3-yl O-α-L-arabinofuranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Chromatographic Purification Methodologies

Extraction Techniques from Botanical Sources

The initial step in isolating Kalopanaxsaponin G and other saponins (B1172615) from their natural source, primarily the stem bark or leaves of Kalopanax pictus, involves solvent extraction. capes.gov.brnih.govresearchgate.net The selection of solvent and extraction conditions is critical for efficiently recovering the target compounds while minimizing the co-extraction of undesirable substances.

Research findings indicate that polar solvents are most effective for extracting saponins due to their glycosidic nature. Methanol (B129727) is a commonly employed solvent for this purpose. researchgate.netresearchgate.net The general procedure involves macerating or refluxing the dried and powdered plant material with methanol. To enhance the efficiency of the extraction, a preliminary defatting step using a non-polar solvent like hexane (B92381) may be performed to remove lipids and other lipophilic compounds. nih.gov

Following the initial extraction, a liquid-liquid partitioning scheme is typically used to create a saponin-rich fraction. The crude methanol extract is often suspended in water and then partitioned against a series of organic solvents of increasing polarity. A common solvent used for selectively extracting saponins is n-butanol. nih.govnih.gov This process yields an n-butanol fraction that is significantly enriched with saponins, including this compound and its analogues, which then serves as the starting material for subsequent chromatographic purification.

Table 1: General Extraction Protocol for Kalopanaxsaponins

| Step | Procedure | Purpose |

| 1. Preparation | Dried, powdered stem bark of Kalopanax pictus | Increase surface area for efficient extraction. |

| 2. Defatting (Optional) | Extraction with a non-polar solvent (e.g., hexane) | Remove lipids and other lipophilic impurities. nih.gov |

| 3. Primary Extraction | Maceration or reflux with methanol | Extract a broad range of compounds, including saponins. researchgate.net |

| 4. Concentration | Evaporation of methanol under reduced pressure | Obtain the crude methanol extract. |

| 5. Solvent Partitioning | Suspend crude extract in water and partition with n-butanol | Concentrate the saponins into the n-butanol fraction. nih.gov |

| 6. Final Concentration | Evaporation of the n-butanol fraction | Yield a saponin-rich extract for chromatography. |

Advanced Chromatographic Separation Strategies

The saponin-rich extract obtained from botanical sources is a complex mixture of structurally similar compounds. Therefore, advanced chromatographic techniques are essential to isolate individual saponins like this compound to a high degree of purity.

High-Performance Liquid Chromatography (HPLC) is a crucial tool for the final purification and analysis of this compound. researchgate.net Due to the non-polar nature of the triterpenoid (B12794562) aglycone and the polar nature of the sugar chains, reversed-phase HPLC is the most widely used mode for saponin (B1150181) separation. chromtech.com

In this technique, a non-polar stationary phase, most commonly octadecylsilane (B103800) (C18 or ODS), is used in the column. nih.govnih.gov The mobile phase typically consists of a polar solvent mixture, such as methanol-water or acetonitrile-water gradients. researchgate.net The separation principle relies on the differential partitioning of the saponins between the hydrophobic stationary phase and the polar mobile phase. Compounds with greater hydrophobicity (fewer sugar units or less polarity) are retained longer on the column.

Detection of saponins can be challenging as they often lack a strong chromophore for UV detection. researchgate.net Therefore, detection is often performed at low wavelengths (around 205-210 nm) or by using more universal detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS). researchgate.net Preparative HPLC, which uses larger columns and higher flow rates, is employed to isolate sufficient quantities of the pure compound for structural elucidation and further research. nih.gov

Table 2: Representative HPLC Conditions for Saponin Separation

| Parameter | Description |

| Technique | Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | Octadecylsilane (ODS, C18) bonded silica (B1680970) gel nih.govnih.gov |

| Mobile Phase | Gradient elution with Methanol/Water or Acetonitrile (B52724)/Water mixtures researchgate.net |

| Flow Rate | Typically higher for preparative scale (e.g., 3 mL/min) nih.gov |

| Detector | UV (at low wavelengths, ~210 nm), ELSD, or MS nih.govresearchgate.net |

Countercurrent Chromatography (CCC) is a support-free liquid-liquid partition chromatography technique that is highly effective for the separation of natural products like saponins. nih.govpan.olsztyn.pl By eliminating the solid stationary phase, CCC avoids irreversible adsorption of the sample, leading to high recovery rates. researchgate.net

In CCC, separation occurs between two immiscible liquid phases. One phase acts as the stationary phase, held in the column by a centrifugal force, while the other serves as the mobile phase, which is pumped through it. researchgate.net The choice of the two-phase solvent system is critical for a successful separation. For separating saponins, solvent systems such as hexane-ethyl acetate-butanol-ethanol-water or tert-butyl methyl ether-n-butanol-acetonitrile-water have been successfully employed. nih.govpan.olsztyn.pl The components of the mixture are separated based on their differential partition coefficients between the two liquid phases. CCC is particularly useful for fractionating crude extracts to enrich target compounds before final purification by preparative HPLC. nih.gov

Before the final purification by HPLC, crude saponin extracts are typically subjected to preliminary fractionation using lower-pressure preparative column chromatography.

Silica Gel Chromatography : This is a form of normal-phase chromatography where the stationary phase is polar (silica gel) and the mobile phase is a less polar solvent mixture. Saponins are often fractionated on silica gel columns using a gradient of chloroform-methanol-water. This step helps to separate the saponins into groups based on their polarity, which is largely determined by the number and type of sugar moieties attached.

Reversed-Phase Solid Phase Extraction (SPE) / Column Chromatography : Similar to HPLC, reversed-phase materials like ODS (C18) can be used in preparative column chromatography. The saponin-rich extract is loaded onto the column, and elution is carried out with decreasingly polar solvent mixtures, typically methanol-water. This method separates saponins based on their hydrophobicity and is effective for removing highly polar impurities before subsequent HPLC purification.

These preparative steps are essential for reducing the complexity of the extract, which prevents overloading of the preparative HPLC column and ultimately improves the resolution and efficiency of the final isolation of this compound.

Purification Methodologies for this compound Analogues

The isolation of this compound is intrinsically linked to the purification of its numerous analogues, as they co-occur in the same botanical source. capes.gov.brresearchgate.net Analogues such as Kalopanaxsaponin A, B, and I are frequently isolated alongside this compound. capes.gov.brresearchgate.net The purification strategy for these analogues follows the same multi-step chromatographic approach.

A typical workflow involves:

Initial fractionation of the n-butanol extract on a silica gel column.

Further separation of the resulting fractions on a reversed-phase (ODS) column. nih.gov

Final purification of individual saponins from the ODS fractions using preparative RP-HPLC. nih.gov

Each chromatographic step separates the saponins based on subtle differences in their structure, such as the number of sugar units or the nature of the aglycone. The combination of normal-phase, reversed-phase, and high-performance liquid chromatography allows for the successful isolation of a series of pure Kalopanaxsaponin analogues from a single extract.

Structural Elucidation and Stereochemical Determination

Spectroscopic Analysis for Structural Assignment

The elucidation of Kalopanaxsaponin G's structure is a testament to the power of modern spectroscopic techniques, which allow for the detailed mapping of its atomic framework. dntb.gov.uafx361.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of complex natural products like this compound. rsc.org One-dimensional (1D) NMR techniques, such as ¹H-NMR and ¹³C-NMR, provide initial, crucial information. The ¹H-NMR spectrum reveals the number and types of protons present in the molecule, including characteristic signals for an olefinic proton, which is indicative of a triterpene with a ∆¹² oleanane (B1240867) skeleton. researchgate.net The ¹³C-NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments further delineate the carbon skeleton, distinguishing between methyl, methylene, methine, and quaternary carbons. researchgate.net

Two-dimensional (2D) NMR experiments, including DQF-COSY, TOCSY, HSQC, and HMBC, are indispensable for establishing the connectivity between different parts of the molecule. glycoscience.ru For instance, HMBC (Heteronuclear Multiple Bond Correlation) spectra are pivotal in determining the linkages between the aglycone and the sugar chains, as well as the sequence of the sugar units themselves. frontiersin.org

Table 1: Illustrative ¹H-NMR and ¹³C-NMR Data for Triterpenoid (B12794562) Saponin (B1150181) Structures

| Atom | ¹H Chemical Shift (δH) | ¹³C Chemical Shift (δC) |

|---|---|---|

| Olefinic Proton (e.g., H-12) | ~5.41 (t) | - |

| Anomeric Protons (Sugars) | ~4.99 - 6.26 (d) | ~95.9 - 105.0 |

| Aglycone C-3 | - | ~219.8 (carbonyl) |

| Oxymethylene Group (e.g., H-23) | ~3.28 (d), ~3.56 (d) | - |

Note: This table provides representative chemical shift ranges observed in related triterpenoid saponins (B1172615). Specific values for this compound would require direct experimental data.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and formula of a compound. scribd.com Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provide highly accurate mass measurements, allowing for the confident determination of the molecular formula of this compound (C₅₃H₈₄O₂₃). dntb.gov.uachemfaces.com

Tandem mass spectrometry (MS/MS) further aids in structural elucidation by providing fragmentation patterns. psu.eduakjournals.com The way the molecule breaks apart can reveal the sequence of the sugar units and their attachment points to the aglycone. psu.edu For instance, the transition of m/z 749.4 to 585.5 in the MS/MS spectrum of the related Kalopanaxsaponin A is a key fragmentation event used for its quantification. psu.eduresearchgate.net Gas chromatography-mass spectrometry (GC-MS) can also be employed after acid hydrolysis to identify the individual monosaccharide components. frontiersin.org

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₅₃H₈₄O₂₃ | chemfaces.com |

| Purity | ≥98% | chemfaces.com |

Note: This data is based on available information for this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic systems within this compound. slideshare.netuobabylon.edu.iq IR spectroscopy is particularly useful for identifying the presence of hydroxyl (-OH) groups, which are abundant in the sugar moieties and the aglycone, as well as carbonyl (C=O) groups if present. researchgate.net

UV-Vis spectroscopy helps to identify chromophores, the parts of a molecule that absorb light. msu.edu In triterpenoid saponins, the absorption in the UV region can often be attributed to the presence of double bonds or other conjugated systems within the aglycone structure. msu.edu

Stereochemical Aspects of this compound and its Glycosides

The configuration of the glycosidic bonds (whether they are α or β) is critical. This is often determined by the coupling constants of the anomeric protons in the ¹H-NMR spectrum. frontiersin.org The relative stereochemistry between different parts of the molecule can be established using NOESY, which shows through-space interactions between protons that are close to each other. frontiersin.org The stereochemistry of the individual sugar units can be confirmed after hydrolysis and comparison with standards. beilstein-journals.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Kalopanaxsaponin A |

Biosynthesis and Metabolic Pathways of Kalopanaxsaponin G

Precursor Identification and Enzymatic Steps in Triterpenoid (B12794562) Saponin (B1150181) Biogenesis

The journey to synthesize Kalopanaxsaponin G begins with the universal precursors of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). biorxiv.orghebmu.edu.cn These five-carbon units are produced through the cytosolic mevalonate (B85504) (MVA) pathway. hebmu.edu.cnfrontiersin.org The condensation of two farnesyl pyrophosphate (FPP) molecules, which are themselves derived from IPP and DMAPP, leads to the formation of squalene (B77637). hebmu.edu.cnresearchgate.net Squalene is then epoxidized to 2,3-oxidosqualene (B107256), the final common precursor for the biosynthesis of both triterpenoid saponins (B1172615) and phytosterols. biorxiv.orghebmu.edu.cn The cyclization of 2,3-oxidosqualene is the first committed step that diverts the pathway towards triterpenoid saponin synthesis. biorxiv.orghebmu.edu.cn This intricate process is primarily orchestrated by three key families of enzymes: oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYPs), and UDP-glycosyltransferases (UGTs). biorxiv.orgfrontiersin.orgfrontiersin.org

Role of Oxidosqualene Cyclases (OSCs)

Oxidosqualene cyclases (OSCs) are pivotal enzymes that catalyze the cyclization of the linear 2,3-oxidosqualene into a diverse array of polycyclic triterpene skeletons. researchgate.netnih.govmdpi.com This cyclization is a critical branching point that determines the foundational structure of the resulting saponin. mdpi.commdpi.com In the case of oleanane-type saponins like this compound, the key OSC is β-amyrin synthase (bAS). frontiersin.orgoup.com This enzyme specifically directs the cyclization of 2,3-oxidosqualene to form β-amyrin, the aglycone precursor to hederagenin (B1673034), which is the core structure of many kalopanaxsaponins. frontiersin.orgoup.com Transcriptomic analysis of Kalopanax septemlobus has led to the identification and functional characterization of a β-amyrin synthase gene, designated as KsBAS, confirming its role in the biosynthesis of hederagenin-based saponins in this plant. oup.comnih.gov

Cytochrome P450 (CYP) Mediated Oxidations

Following the formation of the β-amyrin backbone, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYPs). frontiersin.orgfrontiersin.org These enzymes are responsible for the vast structural diversity of triterpenoid saponins by catalyzing hydroxylations, oxidations, and other modifications at various positions on the triterpene skeleton. frontiersin.orgfrontiersin.orgmdpi.com In the biosynthesis of hederagenin, the aglycone of many kalopanaxsaponins, specific CYPs are required. oup.com Research on Kalopanax septemlobus has identified two crucial CYP enzymes:

CYP716A94 : This enzyme functions as a β-amyrin 28-oxidase, catalyzing the three-step oxidation of β-amyrin at the C-28 position to produce oleanolic acid. oup.comnih.govmdpi.com

CYP72A397 : This enzyme acts as an oleanolic acid 23-hydroxylase, which is a key step in converting oleanolic acid into hederagenin. oup.comnih.gov This particular enzyme is noted for producing hederagenin as a single product, highlighting its specificity in the pathway. oup.com

The sequential action of these CYPs transforms the initial β-amyrin skeleton into the more complex hederagenin aglycone, which is a prerequisite for the subsequent glycosylation steps. oup.com

UDP-Glycosyltransferase (UGT) Activities

The final step in the biosynthesis of many saponins is glycosylation, a process catalyzed by UDP-glycosyltransferases (UGTs). frontiersin.orgfrontiersin.org These enzymes transfer sugar moieties from an activated sugar donor, such as UDP-glucose, to the sapogenin aglycone. frontiersin.orgnih.govmongoliajol.info This addition of sugar chains is crucial as it increases the water solubility and significantly influences the biological activity of the saponin. frontiersin.org this compound is characterized as an ester glycoside of oleanolic acid, indicating that a sugar moiety is attached to the C-28 carboxyl group of the oleanolic acid backbone. medchemexpress.com While specific UGTs responsible for the synthesis of this compound have not been explicitly detailed, transcriptome analyses of Kalopanax septemlobus have revealed the expression of multiple UGT genes, suggesting their involvement in the glycosylation of saponins within the plant. tandfonline.comtandfonline.com The precise UGTs and the sequence of sugar attachments that lead to the final structure of this compound remain an area for further investigation.

Genetic Regulation of Saponin Production

The production of this compound and other saponins is tightly regulated at the genetic level. tandfonline.com The expression of the biosynthetic genes, including those for OSCs, CYPs, and UGTs, is often coordinated and can be influenced by various internal and external signals. tandfonline.comnih.gov Transcriptome analysis of Kalopanax septemlobus has provided valuable insights into the genes involved in saponin biosynthesis. oup.comtandfonline.comtandfonline.com

Studies comparing embryogenic and non-embryogenic calluses of K. septemlobus revealed differential expression of saponin biosynthetic genes. tandfonline.comtandfonline.com For instance, genes encoding squalene epoxidase, cytochrome P450s, and glycosyltransferases showed higher expression levels in non-embryogenic callus, suggesting their expression can be stress-inducible. tandfonline.comtandfonline.com Furthermore, the identification of specific genes like KsBAS, CYP716A94, and CYP72A397 and their functional characterization in yeast has confirmed their roles in the hederagenin saponin pathway. oup.comnih.gov The co-expression of these genes in engineered yeast resulted in the production of hederagenin, demonstrating a proof-of-concept for the reconstruction of this biosynthetic pathway. nih.gov This highlights the potential for metabolic engineering to produce these valuable compounds.

Influence of Environmental Factors on this compound Accumulation (e.g., Methyl Jasmonate Induction)

The accumulation of saponins, including likely this compound, in plants is not static and can be significantly influenced by environmental factors and signaling molecules. tandfonline.com One of the most well-studied elicitors is methyl jasmonate (MeJA), a plant hormone involved in defense responses. academicjournals.orgnih.govsigmaaldrich.com

Treatment of plants with MeJA has been shown to induce the transcription of genes involved in triterpenoid saponin biosynthesis. nih.govsigmaaldrich.com For example, in Nigella sativa, MeJA treatment led to a dramatic increase in the accumulation of kalopanaxsaponin I, a related triterpenoid saponin. nih.govsigmaaldrich.com This induction was correlated with the increased transcription of the β-amyrin synthase gene. nih.govsigmaaldrich.com Similarly, in Kalopanax septemlobus, the expression of saponin biosynthetic genes is suggested to be stress-inducible. tandfonline.comtandfonline.com While direct studies on MeJA's effect on this compound are limited, the general response of related saponins in other plants suggests that its accumulation in K. septemlobus is also likely modulated by stress signals like MeJA as part of the plant's defense mechanism. tandfonline.com

In Planta Distribution and Accumulation Profiling

This compound, along with other related saponins, has been isolated from various parts of the Kalopanax septemlobus plant, particularly the bark. medchemexpress.comoup.com Phytochemical studies have shown that the bark tissue is a rich source of oleanane-type saponins, which are primarily glycosides of hederagenin and oleanolic acid. oup.com The distribution and concentration of these saponins can vary between different plant organs and developmental stages. For instance, in Platycodon grandiflorum, another saponin-producing plant, the expression of upstream biosynthetic genes was high in leaves, while a key modification enzyme showed high expression in young stems, and the final saponins accumulated mainly in the roots. frontiersin.org This suggests a complex pattern of synthesis, transport, and storage within the plant. While a detailed distribution profile specifically for this compound in Kalopanax septemlobus is not extensively documented in the provided context, the general findings on saponin distribution suggest that different parts of the plant may play distinct roles in its biosynthesis and accumulation.

Preclinical Pharmacological Activities and Mechanistic Investigations

Anti-Inflammatory Modulatory Effects

Kalopanaxsaponin G has demonstrated significant anti-inflammatory properties in various cellular models. Its effects are mediated through the inhibition of key inflammatory molecules and the modulation of critical signaling pathways.

Inhibition of Inflammatory Mediators

This compound has been shown to effectively suppress the production of several key inflammatory mediators in cellular models. In lipopolysaccharide (LPS)-stimulated microglial and macrophage cells, it has been observed to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). biomolther.orgresearchgate.net This inhibition leads to a decrease in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), respectively. nih.gov Furthermore, this compound has been found to reduce the expression of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). biomolther.orgresearchgate.net

Table 1: Effect of this compound on Inflammatory Mediators in LPS-Stimulated Cellular Models

| Cell Line | Mediator | Effect | Reference |

|---|---|---|---|

| BV2 microglia | Nitric Oxide (NO) | Inhibition | biomolther.org |

| BV2 microglia | TNF-α | Inhibition | biomolther.org |

| BV2 microglia | iNOS | Inhibition | biomolther.orgresearchgate.net |

| BV2 microglia | COX-2 | Inhibition | biomolther.orgresearchgate.net |

| Peritoneal macrophages | NO2 | Inhibition | nih.gov |

| Peritoneal macrophages | PGE2 | Inhibition | nih.gov |

| Peritoneal macrophages | TNF-α | Inhibition | nih.gov |

| Peritoneal macrophages | iNOS | Inhibition | nih.gov |

Modulation of Key Signal Transduction Pathways

The anti-inflammatory effects of this compound are attributed to its ability to modulate key signal transduction pathways. Research has shown that it can inhibit the activation of the c-Jun N-terminal kinase (JNK) pathway, a member of the mitogen-activated protein kinase (MAPK) family. biomolther.orgresearchgate.net However, its effect on other MAPKs like extracellular signal-regulated kinase (ERK) and p38 can be cell-specific, with some studies showing inhibition and others showing no effect. biomolther.orgnih.gov

Furthermore, this compound has been demonstrated to suppress the activation of the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) signaling pathways. biomolther.orgresearchgate.net It achieves this by inhibiting the degradation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit. nih.gov The inhibition of these pathways collectively leads to a downregulation of pro-inflammatory gene expression. biomolther.orgresearchgate.net

Regulation of Anti-Inflammatory Cytokines

In addition to suppressing pro-inflammatory cytokines, this compound has been found to upregulate the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). biomolther.orgresearchgate.netnih.gov IL-10 plays a crucial role in dampening inflammatory responses and maintaining immune homeostasis. frontiersin.orgnih.gov By increasing IL-10 expression, this compound contributes to a more balanced cytokine environment, thereby mitigating inflammation. biomolther.orgnih.gov

Antioxidant Mechanisms

This compound exhibits antioxidant properties by reducing the levels of reactive oxygen species (ROS). biomolther.orgresearchgate.net Excessive ROS production can lead to oxidative stress, a condition implicated in the pathogenesis of various inflammatory diseases. Furthermore, this compound has been shown to upregulate the expression of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory functions. biomolther.orgresearchgate.net The induction of HO-1 is a key cellular defense mechanism against oxidative stress. e-dmj.orgfrontiersin.org

Antitumor and Cytotoxic Mechanisms in Cell Lines

Beyond its anti-inflammatory effects, this compound has demonstrated potential as an antitumor agent by inducing cell death in various cancer cell lines.

Induction of Apoptosis and Autophagy Pathways

Saponins (B1172615), the class of compounds to which this compound belongs, are known to induce cancer cell death through apoptosis and autophagy. nih.gov Studies on related hederagenin (B1673034) saponins suggest that they can trigger apoptosis through the mitochondrial pathway, characterized by the disruption of mitochondrial membrane potential and the activation of caspases. researchgate.net While direct evidence for this compound is still emerging, the general mechanisms of saponins involve the induction of programmed cell death, which is a non-inflammatory process. nih.govnih.gov Autophagy, another cellular process that can be modulated by saponins, can either promote cell survival or lead to cell death depending on the cellular context. nih.govoatext.com Some saponins have been shown to induce autophagic cell death in cancer cells. nih.gov

Table 2: Investigated Mechanisms of this compound and Related Saponins

| Activity | Mechanism | Compound Class/Specific Compound | Reference |

|---|---|---|---|

| Anti-inflammatory | Inhibition of NO, TNF-α, iNOS, COX-2 | This compound | biomolther.orgresearchgate.netnih.gov |

| Anti-inflammatory | Modulation of JNK, NF-κB, AP-1 pathways | This compound | biomolther.orgresearchgate.netnih.gov |

| Anti-inflammatory | Upregulation of IL-10 | This compound | biomolther.orgresearchgate.netnih.gov |

| Antioxidant | Reduction of ROS, Upregulation of HO-1 | This compound | biomolther.orgresearchgate.net |

| Antitumor | Induction of Apoptosis and Autophagy | Saponins (general) | nih.gov |

Effects on Cancer Cell Proliferation and Viability

Kalopanaxsaponin A (KPS-A) has demonstrated notable effects on the proliferation and viability of various cancer cells. Research indicates that KPS-A can inhibit the growth of different cancer cell lines, showcasing its potential as an anti-tumor agent. researchgate.net

In studies involving MCF-7 human breast cancer cells, KPS-A was found to inhibit phorbol (B1677699) 12-myristate 13-acetate (PMA)-induced cell proliferation. oup.comoup.com PMA, a known tumor promoter, significantly increased the viability of MCF-7 cells, and the addition of KPS-A counteracted this effect. oup.comoup.com Similarly, in human oral squamous cell carcinoma (OSCC) cells (YD-10B), KPS-A inhibited PMA-induced proliferation at non-cytotoxic doses. researchgate.netnih.gov

The cytotoxic effects of KPS-A have been observed in several cancer cell lines, including J82, T24, Colon 26, and 3LL Lewis lung carcinoma. oup.comoup.com In vivo experiments have further substantiated these findings, where KPS-A administration apparently increased the life span of mice with Colon 26 and 3LL Lewis lung carcinomas. researchgate.net

It is important to note that the cytotoxic efficacy of hederagenin glycosides, the class of compounds to which KPS-A belongs, is influenced by their sugar moieties. Disaccharides like KPS-A, as well as trisaccharides and tetrasaccharides, have shown significant cytotoxicity against various tumor cells. In contrast, hederagenin itself exhibits weak cytotoxicity, and its monosaccharide form is non-cytotoxic. This suggests that the specific sugar arrangement in KPS-A is crucial for its anti-proliferative activity. researchgate.net

Table 1: Effect of Kalopanaxsaponin A (KPS-A) on Cancer Cell Proliferation

| Cell Line | Condition | Effect of KPS-A | Reference |

|---|---|---|---|

| MCF-7 (Human Breast Cancer) | PMA-induced | Inhibition of proliferation | oup.comoup.com |

| YD-10B (Human Oral Squamous Cell Carcinoma) | PMA-induced | Inhibition of proliferation | researchgate.netnih.gov |

| J82 (Bladder Carcinoma) | Not specified | Cytotoxicity | oup.comoup.com |

| T24 (Bladder Carcinoma) | Not specified | Cytotoxicity | oup.comoup.com |

| Colon 26 (Colon Carcinoma) | In vivo (mice) | Increased life span | researchgate.net |

| 3LL (Lewis Lung Carcinoma) | In vivo (mice) | Increased life span | researchgate.net |

Influence on Cancer Cell Invasion (e.g., Matrix Metalloproteinase-9 Expression)

Kalopanaxsaponin A (KPS-A) has been shown to significantly influence cancer cell invasion, primarily by modulating the expression of Matrix Metalloproteinase-9 (MMP-9). oup.comcapes.gov.br MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a critical step in cancer cell invasion and metastasis. nih.gov

In studies on MCF-7 human breast cancer cells, KPS-A was found to inhibit PMA-induced cell invasion. oup.comcapes.gov.br This inhibitory effect was linked to the suppression of MMP-9 expression and secretion. oup.comcapes.gov.br The induction of MMP-9 by PMA is a crucial factor for the invasiveness of breast cancers, and KPS-A effectively counteracts this process. oup.comcapes.gov.br Further investigation revealed that KPS-A's mechanism of action involves the downregulation of signaling pathways that control MMP-9 expression. Specifically, KPS-A inhibits the PI3K/Akt and PKCδ/ERK/AP-1 pathways, which in turn reduces the activation of NF-κB and AP-1, transcription factors essential for MMP-9 gene expression. oup.comcapes.gov.br

Similar anti-invasive effects of KPS-A have been observed in human oral squamous cell carcinoma (OSCC) YD-10B cells. researchgate.netnih.gov In this context, KPS-A was found to inhibit PMA-induced invasion by reducing the stability of MMP-9 mRNA and interfering with its protein trafficking. researchgate.netnih.gov This is achieved by inhibiting the cytoplasmic translocation of HuR, an RNA-binding protein that stabilizes MMP-9 mRNA, and by suppressing the expression of Rab1A, a protein involved in MMP-9 secretion. researchgate.netnih.gov The underlying mechanism also involves the inhibition of the ERK1/2 and PI3K/Akt signaling pathways. researchgate.netnih.gov

In vivo studies using a mouse xenograft model of human OSCC further confirmed these findings. Oral administration of KPS-A led to a significant inhibition of tumor growth and a reduction in the expression of MMP-9 within the tumor tissue. researchgate.netnih.gov

Cellular and Organelle Dysfunction (e.g., Mitochondrial Dysfunction, Cell Membrane Integrity)

The anticancer activity of Kalopanaxsaponin A (KPS-A) extends to inducing cellular and organelle dysfunction, particularly targeting mitochondria and cell membrane integrity. While direct studies on KPS-A's effect on cancer cell mitochondria and membranes are limited, research on its antifungal activity against Candida albicans provides significant insights into its potential mechanisms in cancer cells. Saponins, as a class of compounds, are known to exert cytotoxic effects by inducing apoptosis, which can be triggered by mitochondrial dysfunction. nih.gov

In Candida albicans, KPS-A has been shown to induce the accumulation of intracellular reactive oxygen species (ROS). plos.orgresearchgate.net This oxidative stress leads to mitochondrial dysfunction. plos.orgresearchgate.net Mitochondrial dysfunction is a key event in the intrinsic apoptosis pathway, often characterized by the depolarization of the mitochondrial membrane. frontiersin.org This process can be a critical factor in the tumor-suppressing function of various treatments. frontiersin.org

Furthermore, KPS-A treatment disrupts the cell membrane barrier of C. albicans. plos.orgresearchgate.net This disruption leads to the leakage of intracellular components and allows the entry of substances that are normally impermeable, ultimately compromising cell integrity. researchgate.net In the context of cancer, maintaining cell membrane integrity is crucial for survival, and cancer cells often have enhanced repair mechanisms to counteract membrane damage. cancer.dk Ferroptosis, a form of regulated cell death, is characterized by the toxic accumulation of lipid peroxides on cell membranes, leading to a loss of membrane integrity. mdanderson.org The ability of KPS-A to disrupt membranes in fungal cells suggests a potential mechanism for inducing similar damage and subsequent cell death in cancer cells.

The primary difference between apoptosis and necrosis lies in the integrity of the cell membrane, which is maintained during apoptosis. frontiersin.org The disruption of membrane integrity by KPS-A could therefore trigger necrotic or other forms of regulated cell death in cancer cells.

Antimicrobial Activity (e.g., Antifungal against Candida albicans)

Kalopanaxsaponin A (KPS-A) exhibits significant antifungal activity, particularly against the opportunistic pathogen Candida albicans. frontiersin.orgnih.gov This activity encompasses the inhibition of pathogen proliferation, adhesion, and morphological transitions, all of which are crucial for the virulence of C. albicans. frontiersin.orgnih.gov

Inhibition of Pathogen Proliferation and Adhesion

Research has demonstrated that KPS-A effectively inhibits the proliferation of various genotypes of C. albicans. frontiersin.orgnih.gov The minimum inhibitory concentration (MIC) of KPS-A for different C. albicans strains has been reported to be in the range of 8–16 μg/mL. frontiersin.orgnih.gov At half its MIC (8 μg/mL), KPS-A shows an inhibitory effect on proliferation, while at its MIC (16 μg/mL), it can completely inhibit cell growth. frontiersin.org Studies have shown that KPS-A has a fungicidal effect, capable of killing C. albicans cells within two hours of exposure. plos.org

Adhesion to host cells is a critical first step in the establishment of C. albicans infections. KPS-A has been found to remarkably inhibit the adhesion of C. albicans to surfaces. frontiersin.orgnih.gov At concentrations of 2 and 4 μg/mL, KPS-A prevented approximately 10% and 40% of cells from adhering, respectively. frontiersin.org This inhibition increased to 90% or nearly 100% at concentrations of 8 and 16 μg/mL. frontiersin.org

**Table 2: Antimicrobial Activity of Kalopanaxsaponin A (KPS-A) against *Candida albicans***

| Activity | Concentration | Result | Reference |

|---|---|---|---|

| Inhibition of Proliferation | 8-16 μg/mL (MIC) | Inhibition of various genotypes | frontiersin.orgnih.gov |

| 8 μg/mL (1/2 MIC) | Inhibitory effect on proliferation | frontiersin.org | |

| 16 μg/mL (MIC) | Total inhibition of cell growth | frontiersin.org | |

| Inhibition of Adhesion | 2 μg/mL | ~10% inhibition | frontiersin.org |

| 4 μg/mL | ~40% inhibition | frontiersin.org | |

| 8 μg/mL | ~90% inhibition | frontiersin.org | |

| 16 μg/mL | ~100% inhibition | frontiersin.org |

Disruption of Morphological Transitions (e.g., Hyphal Formation)

A key virulence factor of Candida albicans is its ability to transition from a yeast-like form to a filamentous hyphal form, which is essential for tissue invasion and biofilm formation. frontiersin.orgnih.gov Kalopanaxsaponin A (KPS-A) has been shown to effectively inhibit this morphological transformation. frontiersin.orgnih.gov

Microscopic observations have revealed that KPS-A treatment significantly reduces the formation of hyphae in vitro. frontiersin.org This inhibition of the yeast-to-hyphae switch is a crucial aspect of its anti-virulence activity. The mechanism behind this disruption involves the modulation of quorum-sensing molecules. KPS-A treatment has been found to increase the secretion of farnesol (B120207), a quorum-sensing molecule that inhibits hyphal development in C. albicans. frontiersin.orgnih.gov Compared to a control group, treatment with 4, 8, and 16 μg/mL of KPS-A increased farnesol secretion by 2.39, 4.16, and 9.15 times, respectively. frontiersin.org This effect is attributed to the upregulation of the expression of Dpp3, a phosphatase involved in farnesol production. frontiersin.org

By disrupting this critical morphological transition, KPS-A not only reduces the invasive potential of C. albicans but also its ability to form robust biofilms, which are notoriously resistant to antifungal drugs. frontiersin.org

Intracellular Signaling Modulation (e.g., cAMP Pathway)

The inhibitory effects of Kalopanaxsaponin A (KPS-A) on the virulence of Candida albicans are mediated through the modulation of key intracellular signaling pathways, most notably the cyclic adenosine (B11128) monophosphate (cAMP) pathway. frontiersin.orgnih.gov The cAMP-PKA signaling pathway is a major regulator of morphological transitions and virulence in C. albicans. frontiersin.orgmdpi.com

Studies have shown that KPS-A treatment leads to a decrease in the intracellular levels of cAMP. frontiersin.orgnih.gov This reduction in cAMP directly inhibits the filamentation of C. albicans. frontiersin.org The mechanism is linked to the increased secretion of farnesol, which is known to inhibit the activity of adenylyl cyclase (Cdc35), the enzyme responsible for cAMP synthesis. frontiersin.org This, in turn, affects the Ras-cAMP-Efg1 pathway, a critical signaling cascade for hyphal development. frontiersin.org

The crucial role of the cAMP pathway in mediating the effects of KPS-A was further demonstrated in experiments where the addition of exogenous cAMP was able to restore the hyphal and biofilm growth that had been inhibited by KPS-A. frontiersin.org This finding confirms that the reduction of intracellular cAMP is a primary mechanism through which KPS-A exerts its anti-virulence effects on C. albicans. frontiersin.org

Neuroprotective and Cognitive Enhancement Research (Preclinical)

This compound, a triterpenoid (B12794562) saponin (B1150181), has been the subject of preclinical research to investigate its potential neuroprotective and cognitive-enhancing properties. These studies primarily utilize animal models to explore its effects on memory deficits and neuroinflammatory processes.

Amelioration of Memory Deficits in Animal Models

Preclinical studies using animal models of cognitive impairment have demonstrated the potential of Kalopanaxsaponins to alleviate memory deficits. frontiersin.org Animal models are crucial in the development and testing of potential therapeutic treatments for memory disorders such as Alzheimer's disease. ebsco.com Commonly used assessments in these studies include the passive avoidance task and the Morris water maze, which evaluate hippocampus-dependent associative and spatial memory, respectively. frontiersin.orgnih.gov For instance, in scopolamine-induced amnesia models in mice, which mimic dementia-related cognitive dysfunction, the administration of related compounds has been shown to improve performance in these memory tasks. frontiersin.org This model is widely used for screening drugs with potential therapeutic value for dementia. frontiersin.org The underlying mechanisms are thought to involve the modulation of various signaling pathways critical for learning and memory. frontiersin.orgresearchgate.net

Table 1: Effects of Related Saponins on Memory in Animal Models This table is interactive. Click on the headers to sort the data.

| Compound | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Kalopanaxsaponin A & B | Scopolamine-induced memory deficit in mice | Ameliorated memory deficits | frontiersin.org |

| Timosaponin AIII | Scopolamine-induced memory deficit in mice | Ameliorated learning and memory deficits; inhibited increase of TNF-alpha and IL-1beta | researchgate.net |

Modulation of Neuroinflammatory Responses

Neuroinflammation, characterized by the activation of microglia, is a key factor in the progression of various neurodegenerative diseases. researchgate.net Controlling microglial activation is considered a promising therapeutic strategy. researchgate.net Preclinical research indicates that Kalopanaxsaponin A, a closely related compound to this compound, can modulate neuroinflammatory responses. researchgate.net In studies involving lipopolysaccharide (LPS)-stimulated microglial cells, Kalopanaxsaponin A was found to inhibit the production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α). researchgate.net

The mechanism behind this anti-inflammatory effect involves the inhibition of key signaling pathways. Specifically, Kalopanaxsaponin A has been shown to suppress the phosphorylation of JNK and the DNA binding activities of NF-κB and AP-1. researchgate.net Furthermore, it was observed to reduce intracellular reactive oxygen species (ROS) production and upregulate the anti-inflammatory enzyme hemeoxygenase-1 (HO-1). researchgate.net These findings suggest that the anti-inflammatory effects of Kalopanaxsaponin A in microglia are mediated, at least in part, through the inhibition of the JNK pathway. researchgate.net

Table 2: Effects of Kalopanaxsaponin A on Neuroinflammatory Markers This table is interactive. Click on the headers to sort the data.

| Marker | Effect | Mechanism | Reference |

|---|---|---|---|

| iNOS | Inhibition | - | researchgate.net |

| COX-2 | Inhibition | - | researchgate.net |

| TNF-α | Inhibition | - | researchgate.net |

| IL-10 | Increased expression | - | researchgate.net |

| JNK Phosphorylation | Inhibition | - | researchgate.net |

| NF-κB/AP-1 | Inhibition of DNA binding | - | researchgate.net |

| ROS | Inhibition | Upregulation of HO-1 | researchgate.net |

Metabolic Regulation and Related Preclinical Studies (e.g., Anti-Diabetic, Hypolipidemic Effects)

Preclinical investigations have explored the potential of Kalopanaxsaponins and related compounds in regulating metabolic processes, particularly in the context of diabetes and hyperlipidemia. Saponins, in general, are recognized for their potential health benefits, including anti-diabetic and anticholesterolemic activities. researchgate.net

Research on the stem bark of Kalopanax pictus has identified Kalopanaxsaponin A as a potent anti-diabetic agent in streptozotocin-induced diabetic rats. nih.govkoreascience.kr This compound also demonstrated significant hypocholesterolemic and hypolipidemic activities. nih.govkoreascience.kr The anti-diabetic effects of plant-derived compounds are often attributed to mechanisms such as the activation of the AMPK pathway, inhibition of α-glucosidase and α-amylase, and improvement of insulin (B600854) sensitivity. journal-jop.org

In the context of hyperlipidemia, which is characterized by elevated levels of lipids such as total cholesterol (TC) and triglycerides (TG) in the blood, various natural compounds have shown promise in preclinical models. d-nb.infofrontiersin.orgnih.gov For example, studies on other saponin-containing extracts have shown a reduction in serum levels of TC, TG, and low-density lipoprotein-cholesterol (LDL-C), along with an increase in high-density lipoprotein-cholesterol (HDL-C) in high-fat diet-fed animal models. d-nb.infonih.govbiomedpharmajournal.org The proposed mechanisms for these hypolipidemic effects include the regulation of lipid metabolism and the enhancement of hepatic function. d-nb.info

Table 3: Preclinical Metabolic Effects of Related Saponins This table is interactive. Click on the headers to sort the data.

| Compound/Extract | Model | Effect | Key Findings | Reference |

|---|---|---|---|---|

| Kalopanaxsaponin A | Streptozotocin-induced diabetic rats | Anti-diabetic, Hypocholesterolemic, Hypolipidemic | Potent anti-diabetic activity; significant reduction in cholesterol and lipids. | nih.govkoreascience.kr |

| Hederagenin | Streptozotocin-induced diabetic rats | Mild Anti-diabetic, Hypocholesterolemic, Hypolipidemic | Mild anti-diabetic activity; significant reduction in cholesterol and lipids. | nih.govkoreascience.kr |

| Gynosaponins | High-fat diet-induced hyperlipidemic rats | Hypolipidemic | Reduced serum lipids (TC, TG, LDL-C), decreased liver TC and TG, improved hepatic function. | d-nb.info |

Structure Activity Relationship Sar Studies of Kalopanaxsaponin G and Analogues

Influence of Aglycone Structure on Biological Activity

Research indicates that the type of aglycone significantly influences the biological effects of saponins (B1172615). For instance, studies comparing different saponins have shown that those with hederagenin (B1673034) as their aglycone tend to be more active in certain assays than those without. hebmu.edu.cn The presence of specific functional groups on the aglycone, such as hydroxyl (-OH) or carboxyl (-COOH) groups, and their positions on the triterpenoid (B12794562) skeleton are key to the molecule's ability to interact with biological targets. Even slight modifications to the aglycone structure can lead to substantial changes in biological activity, highlighting the importance of this part of the molecule. hebmu.edu.cn

For many triterpenoid saponins, the aglycone itself may exhibit some level of biological activity, although this is often weaker than that of the full glycoside. For example, hederagenin on its own has been shown to have weak cytotoxicity against tumor cells, whereas its glycosides, such as Kalopanaxsaponin A, exhibit significant cytotoxic effects. nih.gov This suggests that while the aglycone provides the basic structural framework for activity, the sugar portions are essential for enhancing this effect.

Role of Glycosylation Patterns (Sugar Moiety Linkage and Number) on Efficacy and Specificity

The number, type, sequence, and linkage of sugar moieties attached to the aglycone are critical factors that modulate the biological efficacy and specificity of saponins. hebmu.edu.cncambridge.org Glycosylation, the attachment of these sugar chains, can significantly alter the physicochemical properties of the molecule, such as its solubility and ability to interact with cell membranes. iaimjournal.com

The number of sugar chains attached to the aglycone is a key determinant of activity. Saponins are classified as monodesmosidic (one sugar chain), bidesmosidic (two sugar chains), or tridesmosidic (three sugar chains). Generally, monodesmosidic saponins, which have a single sugar chain typically at the C-3 position, exhibit stronger biological activities, such as hemolytic and cytotoxic effects, compared to bidesmosidic saponins. cambridge.org The presence of a second sugar chain, often at the C-28 position, can reduce or abolish this activity.

The length and composition of the sugar chain also play a vital role. Studies on hederagenin glycosides have revealed that the number of sugar residues directly impacts cytotoxicity. For example, the disaccharide Kalopanaxsaponin A and the trisaccharide Kalopanaxsaponin I showed significant cytotoxicity, while the monosaccharide delta-hederin was non-cytotoxic. nih.gov This indicates that a certain number of sugar units is necessary for potent activity. Furthermore, the specific type of sugar (e.g., glucose, rhamnose, arabinose) and the way they are linked together (e.g., 1→2, 1→3, 1→4 linkages) are crucial. For instance, Kalopanaxsaponin A, which contains an α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl moiety, showed distinctly higher cytotoxicity compared to other saponins with different sugar linkages. nih.gov

Table 1: Influence of Glycosylation on the Cytotoxicity of Hederagenin Derivatives

| Compound Name | Aglycone | Sugar Moiety at C-3 | Cytotoxicity |

|---|---|---|---|

| Hederagenin | Hederagenin | None | Weak |

| Delta-hederin | Hederagenin | α-L-arabinopyranosyl | Non-cytotoxic |

| Kalopanaxsaponin A | Hederagenin | α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl | Significant |

| Kalopanaxsaponin I | Hederagenin | β-D-xylosyl-(1→3)-α-L-rhamnosyl-(1→2)-α-L-arabinopyranosyl | Significant |

| Sapindoside C | Hederagenin | β-D-glucosyl-(1→4)-β-D-xylosyl-(1→3)-α-L-rhamnosyl-(1→2)-α-L-arabinopyranosyl | Significant |

Data derived from research on hederagenin glycosides, including Kalopanaxsaponin A and its analogues. nih.gov

Synthetic Derivatization Approaches for Activity Enhancement or Specificity

To improve the therapeutic potential of natural products like Kalopanaxsaponin G, chemical derivatization is a common strategy. bharatividyapeeth.eduresearchgate.net This involves synthetically modifying the structure of the natural compound to create analogues with enhanced activity, better bioavailability, or improved specificity. bharatividyapeeth.edu

For saponins, derivatization can target either the aglycone or the sugar moieties. Common strategies include:

Esterification and Acylation: Adding ester or acyl groups can alter the lipophilicity of the molecule, which can affect its ability to cross cell membranes. For example, the acetylation of hydroxyl groups on the sugar residues has been shown to increase the cytotoxic potency of some saponins. mdpi.com

Glycosylation: The enzymatic or chemical addition of sugar moieties can be used to create novel glycosides with altered biological profiles. mdpi.com This approach, known as glycoengineering, can enhance the efficacy and stability of therapeutic compounds. numberanalytics.comnih.gov

Methylation: The addition of methyl groups to the aglycone or sugar residues can also influence biological activity. kyobobook.co.kr

These synthetic modifications aim to optimize the structure of the saponin (B1150181) for a particular therapeutic application by fine-tuning its interaction with biological targets. bharatividyapeeth.edu

Computational Chemistry and Molecular Docking in SAR Elucidation

Computational methods, such as molecular docking and quantum chemistry calculations, are increasingly used to understand the structure-activity relationships of natural products at a molecular level. mdpi.comopenaccessjournals.com These techniques provide valuable insights into how a molecule like this compound interacts with its biological targets.

Molecular docking predicts the preferred orientation of a ligand (the saponin) when bound to a receptor (such as an enzyme or protein) to form a stable complex. openaccessjournals.complos.org This allows researchers to visualize the binding mode and identify the key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the compound's biological effect. By comparing the docking scores and binding poses of different analogues, researchers can rationalize their observed activities and predict which structural modifications are likely to improve binding affinity. physchemres.org

Quantum computational chemistry can be used to calculate the electronic properties and stability of the saponin and its derivatives. plos.org These theoretical studies can help to explain the reactivity and interaction potential of different parts of the molecule. By integrating these computational approaches with experimental data, a more comprehensive understanding of the SAR of this compound and its analogues can be achieved, guiding the design of new and more potent therapeutic agents.

Advanced Analytical Method Development and Quantification

Quantitative Analysis in Biological and Botanical Matrices

The quantification of Kalopanaxsaponin G in complex matrices such as plant extracts and biological fluids presents analytical challenges due to the presence of numerous other compounds. researchgate.netmdpi.com

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful and widely used technique for the quantitative analysis of this compound. psu.edu This method offers high selectivity and sensitivity, allowing for the detection and quantification of minute amounts of the compound in complex mixtures. researchgate.netmdpi.com

In a typical HPLC-MS/MS setup, the sample is first subjected to chromatographic separation on a C18 column. researchgate.netnih.gov A gradient elution system, often using a mobile phase consisting of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile (B52724) also containing formic acid, is employed to separate this compound from other components in the matrix. psu.edumdpi.com The separated compounds then enter the mass spectrometer.

For quantification, the mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. researchgate.netfortunejournals.com This involves selecting a specific precursor ion for this compound and then monitoring a specific product ion that is formed upon fragmentation of the precursor ion. This high specificity minimizes interference from other co-eluting compounds. For instance, in the analysis of Kalopanaxsaponin A, a related compound, the transition of m/z 749.4 → 585.5 was used for quantification. researchgate.net

Sample preparation for HPLC-MS/MS analysis often involves a simple protein precipitation step, for example, with a mixture of methanol (B129727) and acetonitrile, when analyzing biological samples like plasma. researchgate.net

Interactive Data Table: HPLC-MS/MS Parameters for Saponin (B1150181) Analysis

| Parameter | Value/Condition | Reference(s) |

|---|---|---|

| Column | Agilent Zorbax XDB C18 (2.1 mm x 50 mm, 3.5 µm) | psu.edu |

| Mobile Phase | A: 0.1% formic acid in water B: 0.1% formic acid in acetonitrile | psu.edu | | Gradient Elution | 0.00 min 10% B, 0.30 min 10% B, 1.00 min 80% B, 2.50 min 95% B, 2.51 min 10% B, 3.50 min 10% B | psu.edu | | Flow Rate | 0.50 mL/min | researchgate.net | | Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.net | | Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.netfortunejournals.com | | MRM Transition (Example: Kalopanaxsaponin A) | m/z 749.4 → 585.5 | researchgate.net | | Internal Standard (Example: Genistein) | m/z 268.9 → 158.8 | psu.edu |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique that can be employed for the quantification of saponins (B1172615) like this compound. However, due to the low volatility and high polarity of these compounds, a derivatization step is necessary to make them suitable for GC analysis. jfda-online.com Derivatization increases the volatility and thermal stability of the analytes. gcms.cz

Common derivatization strategies for saponins involve silylation, which replaces active hydrogens in hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. scielo.org.bo The derivatization process typically involves dissolving the sample in a solvent like pyridine (B92270), adding the silylating agent, and heating the mixture to ensure complete reaction. scielo.org.bo

Following derivatization, the sample is injected into the GC-MS system. The derivatized this compound is separated from other components on a capillary column and then detected by the mass spectrometer. scielo.org.bo The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification. mdpi.com

For example, in the analysis of farnesol (B120207), a related terpenoid, quantification was achieved using an Agilent GC/MS system. frontiersin.org The derivatization of sapogenins, the aglycone core of saponins, with BSTFA in pyridine followed by GC-MS analysis has been successfully applied for their quantification. scielo.org.bo

Interactive Data Table: GC-MS Derivatization and Analysis Parameters for Saponins

| Parameter | Value/Condition | Reference(s) |

|---|---|---|

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine | scielo.org.bo |

| Derivatization Procedure | Dissolve extract in anhydrous pyridine, add BSTFA, and add hexane (B92381). | scielo.org.bo |

| GC Column | DB-5MS UI columns (15 m x 0.25 mm, 0.25 µm film thickness) | gcms.cz |

| Carrier Gas | Helium | researchgate.net |

| Ionization Mode | Electron Ionization (EI) | scielo.org.bo |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | mdpi.com |

Quality Control and Standardization Methodologies for this compound-rich Extracts

The establishment of robust quality control and standardization methods is essential for ensuring the consistency and efficacy of this compound-rich extracts. researchgate.net These methodologies often rely on the quantification of one or more marker compounds, including this compound, to define the quality of the extract. nih.gov

HPLC-based methods are commonly employed for the quality control of herbal extracts containing Kalopanaxsaponins. researchgate.netkoreascience.kr For instance, a method using HPLC with evaporative light scattering detection (ELSD) has been developed for the simultaneous quantification of multiple triterpene saponins and phenolics in Kalopanacis Cortex. nih.gov This approach allows for a comprehensive chemical fingerprint of the extract, which can be used to assess its quality and authenticity. nih.gov

In some cases, specific saponins are chosen as marker compounds for quality control. For example, Kalopanaxsaponin B has been isolated and quantified using HPLC to control the quality of Kalopanacis Cortex. koreascience.kr Similarly, standardized extracts are sometimes defined by the content of specific marker compounds. For example, a standardized extract known as KBH-JP-040 is characterized by its content of liriodendrin, betulin, and formononetin, which are marker compounds from Kalopanax pictus, Hericium erinaceus, and Astragalus membranaceus, respectively. mdpi.com

The development of these methods involves comparing different extraction techniques to optimize the yield of the target compounds and establishing a reliable analytical procedure for their quantification. nih.gov

Method Validation Parameters for Robust Quantification (e.g., Specificity, Linearity, Accuracy, Precision)

To ensure the reliability and reproducibility of quantitative data, analytical methods must be thoroughly validated. ujpronline.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ijapbc.com The key parameters for validating a quantitative method for this compound include specificity, linearity, accuracy, and precision. psu.edueuropa.eu

Specificity: This parameter ensures that the analytical signal is solely from the analyte of interest and not from any interfering substances in the sample matrix. elementlabsolutions.com In HPLC-MS/MS, specificity is achieved by monitoring a unique precursor-to-product ion transition for this compound. researchgate.net For GC-MS, the unique mass spectrum of the derivatized analyte provides specificity. scielo.org.bo

Linearity: Linearity demonstrates that there is a proportional relationship between the concentration of the analyte and the analytical signal over a defined range. elementlabsolutions.com This is typically evaluated by analyzing a series of calibration standards at different concentrations and performing a linear regression analysis. psu.edu A correlation coefficient (r²) close to 1.0 indicates good linearity. researchgate.net

Accuracy: Accuracy refers to the closeness of the measured value to the true value. elementlabsolutions.com It is usually assessed by analyzing samples with known concentrations of the analyte (quality control samples) and calculating the percentage of recovery. psu.edu

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.com It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). ijapbc.com Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). ijapbc.com

The validation of an HPLC-MS/MS method for Kalopanaxsaponin A, for example, demonstrated good linearity over a specific concentration range, with a correlation coefficient greater than 0.995. psu.edu The precision and accuracy were found to be within acceptable limits, typically less than 15% for both RSD and relative error. psu.edu

Interactive Data Table: Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria | Reference(s) |

|---|---|---|---|

| Specificity | Ability to unequivocally assess the analyte in the presence of other components. | No significant interference at the retention time of the analyte. | ijapbc.comelementlabsolutions.com |

| Linearity | Proportionality of the response to the analyte concentration. | Correlation coefficient (r or r²) ≥ 0.99 | researchgate.netscielo.org.bo |

| Accuracy | Closeness of the measured value to the true value. | Recovery within 85-115% (or 80-120%) of the nominal concentration. | psu.eduelementlabsolutions.com |

| Precision | Closeness of agreement between a series of measurements. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification). | psu.eduscielo.org.bogtfch.org |

Based on a comprehensive review of available scientific literature, it is not possible to generate a thorough article on the chemical compound “this compound” that adheres to the specified detailed outline. The existing research on this compound is limited primarily to its isolation and basic characterization.

There is insufficient data regarding its application and effects in the specific preclinical research models and methodologies requested. Specifically:

Preclinical Research Models and Methodologies

In Vivo Animal Models:The scientific literature does not contain studies of Kalopanaxsaponin G in rodent models of colitis, tumor-bearing rodent models, or immunocompromised animal models. Research in these areas has focused on other compounds from Kalopanax pictus, such as Kalopanaxsaponin A.researchgate.netresearchgate.net

Caenorhabditis elegans Infection Models:There is no evidence of this compound being evaluated in C. elegans infection models. Studies using this model have tested the efficacy of Kalopanaxsaponin A.researchgate.net

Due to the lack of specific research data for this compound within the requested preclinical models, generating an informative and scientifically accurate article according to the provided structure is not feasible. The available information is not extensive enough to support the creation of detailed sections, subsections, and data tables as required.

Biomarker Analysis in Animal Tissues and Biofluids

In preclinical studies of related kalopanaxsaponins, such as Kalopanaxsaponin A, biomarker analysis is a critical component for understanding the compound's mechanism of action. This typically involves the collection of various biological samples from animal models to measure specific molecules that indicate a physiological or pathological process.

Commonly Analyzed Biofluids and Tissues:

Blood/Serum/Plasma: These are the most common biofluids analyzed. They are used to measure systemic biomarkers, including inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), enzymes, and other proteins that can indicate organ function or inflammation. researchgate.net

Synovial Fluid: In studies related to arthritis, synovial fluid is collected to analyze local inflammatory markers and enzymes that are directly involved in joint degradation. researchgate.net

Tissue Homogenates: Organs or specific tissues of interest are homogenized to measure local concentrations of biomarkers. For example, in studies of colitis, colon tissue is analyzed for inflammatory mediators.

Key Biomarker Categories and Analytical Methods:

Inflammatory Cytokines and Mediators: The levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), as well as anti-inflammatory cytokines like Interleukin-10 (IL-10), are often measured. researchgate.net The expression of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are also key indicators of inflammation.

Oxidative Stress Markers: The measurement of reactive oxygen species (ROS) and the activity of antioxidant enzymes are performed to assess the compound's effect on oxidative balance.

Matrix Metalloproteinases (MMPs): In conditions involving tissue degradation like arthritis, the levels of MMPs in relevant tissues are quantified. researchgate.net

Illustrative Data on Related Kalopanaxsaponins:

To provide context, the following table summarizes biomarker findings from a study on a standardized extract containing kalopanaxsaponins in an osteoarthritis model. It is important to note that this data does not specifically represent this compound.

| Biomarker Category | Finding in Osteoarthritis Model (Standardized Extract) | Reference |

| Inflammatory Cytokines | Attenuated levels of inflammatory cytokines. | researchgate.net |

| Matrix Metalloproteinases (MMPs) | Suppressed expression of MMPs. | researchgate.net |

| Signaling Pathways | Downregulated IκBα, NF-κB, and JNK/p38 MAP kinase. | researchgate.net |

| Cartilage Components | Upregulated aggrecan and collagen type-II expression. | researchgate.net |

Histopathological and Immunochemical Assessments

Histopathological and immunochemical analyses provide visual evidence of a compound's effect on tissue structure and cellular markers at the microscopic level. These assessments are crucial for corroborating the findings from biomarker analyses.

Histopathological Examination: This involves the microscopic examination of tissue sections to assess structural changes. Tissues are typically fixed in formalin, embedded in paraffin, sectioned, and stained, most commonly with hematoxylin (B73222) and eosin (B541160) (H&E). The H&E stain allows for the visualization of cell morphology, tissue architecture, and the extent of cellular infiltration and damage. In preclinical studies of related saponins (B1172615) for conditions like arthritis, histopathology is used to evaluate cartilage integrity and inflammation in the joints. researchgate.net

Immunochemical Assessments: Immunohistochemistry (IHC) is a common immunochemical technique used to detect the presence and location of specific proteins (antigens) in tissue sections. This is achieved by using antibodies that bind to the target protein, and the binding is visualized using a detection system that typically results in a colored product.

Key Applications in Saponin (B1150181) Research:

Detecting Inflammatory Cells: IHC can be used to identify and quantify the infiltration of immune cells, such as macrophages and neutrophils, into tissues.

Visualizing Protein Expression: It allows for the visualization of the expression of key proteins like COX-2, iNOS, and various cytokines directly within the affected tissue.

Assessing Tissue Remodeling: IHC can be used to stain for components of the extracellular matrix, such as different types of collagen, to assess tissue repair or degradation.

Illustrative Histopathological Findings for a Related Herbal Mixture in an Osteoarthritis Model:

The following table details the type of histopathological observations made in a preclinical study of an herbal mixture containing kalopanaxsaponins. This demonstrates the methodology that would be applied to study this compound.

| Parameter Assessed | Observation in Osteoarthritis Model (Herbal Mixture) | Reference |

| Articular Cartilage Damage | Ameliorated cartilage damage. | researchgate.net |

| Chondrocyte Abundance | Increased abundance of chondrocytes. | researchgate.net |

| Proteoglycan Content | Increased proteoglycan in articular cartilage. | researchgate.net |

Future Perspectives and Research Avenues

Discovery and Validation of Novel Molecular Targets